5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,4-dichlorophenylamine with an appropriate pyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenyl and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichlorophenylamine with a pyrrole derivative in the presence of a suitable catalyst and solvent can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Halogen substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Another compound with a similar phenyl ring structure but different functional groups.
3,4-Dichlorophenylamine: A precursor in the synthesis of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole.
5-(3,4-Dichlorophenyl)furfural: A compound with a similar phenyl ring but different heterocyclic structure.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9Cl2N |
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Molecular Weight |
214.09 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H9Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6H,1-2,5H2 |
InChI Key |
MFAMNNGOAFYHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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